molecular formula C12H13N5O B4935645 N-cyclopropyl-2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]acetamide

N-cyclopropyl-2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]acetamide

Katalognummer: B4935645
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: PDKXOKCBFKMSFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]acetamide, also known as CCT251545, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions.

Wirkmechanismus

The mechanism of action of N-cyclopropyl-2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]acetamide involves the inhibition of the cyclin-dependent kinase 7 (CDK7) enzyme. CDK7 is an important regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and cell death. This compound also inhibits the transcription of certain genes, which can further contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a selective inhibitory effect on CDK7, with minimal effects on other CDKs. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to cross the blood-brain barrier, suggesting its potential in treating neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-cyclopropyl-2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]acetamide is its selectivity for CDK7. This compound has minimal effects on other CDKs, which can reduce the risk of side effects. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of N-cyclopropyl-2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]acetamide. One area of research is the development of more potent and selective CDK7 inhibitors. Another direction is the study of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, the potential use of this compound in treating neurodegenerative diseases requires further investigation.

Synthesemethoden

The synthesis of N-cyclopropyl-2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]acetamide involves a multistep reaction sequence. The starting material is 4-pyridinecarboxaldehyde, which is reacted with ethyl cyanoacetate to form 3-(4-pyridinyl)-2-cyanoacrylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 3-(4-pyridinyl)-1H-1,2,4-triazol-5-amine. Finally, this intermediate is reacted with cyclopropylamine and acetic anhydride to form this compound.

Wissenschaftliche Forschungsanwendungen

N-cyclopropyl-2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]acetamide has been studied for its potential in various scientific research applications. One of the major areas of research is cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by targeting the cell cycle and inducing cell death. This compound has also been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

N-cyclopropyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c18-11(14-9-1-2-9)7-10-15-12(17-16-10)8-3-5-13-6-4-8/h3-6,9H,1-2,7H2,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKXOKCBFKMSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=NC(=NN2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.